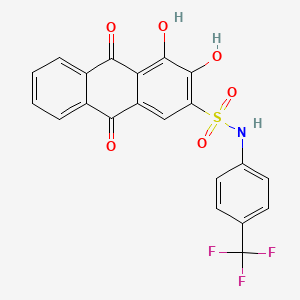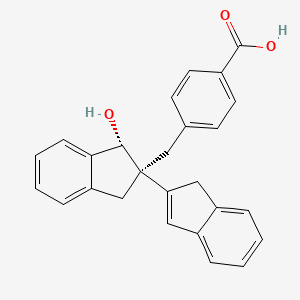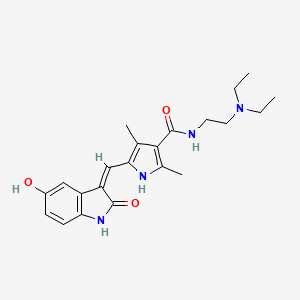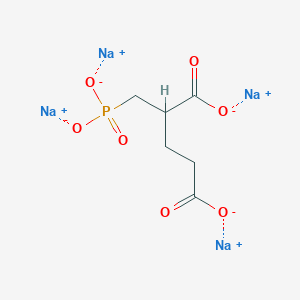
2-PMPA (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-PMPA (sodium) involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl, which is then reacted with tetrasodium . The specific reaction conditions, such as temperature and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of 2-PMPA (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-PMPA (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-PMPA (sodium) may result in the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
2-PMPA (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as an inhibitor of GCPII, playing a role in the study of neurological diseases.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of various chemical products and intermediates .
作用機序
2-PMPA (sodium) exerts its effects by inhibiting the enzyme glutamate carboxypeptidase II (GCPII). This inhibition prevents the catabolism of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate, thereby modulating the levels of these neuropeptides in the brain . The molecular targets and pathways involved include the NAAG-mGluR3 signaling pathway, which plays a role in cortical synaptic plasticity .
類似化合物との比較
Similar Compounds
Tenofovir: An antiviral nucleotide analog used in the treatment of HIV and hepatitis B.
2-PMPA: A similar compound with potent inhibitory effects on GCPII.
Uniqueness
2-PMPA (sodium) is unique due to its high selectivity and potency as a GCPII inhibitor. Its robust efficacy in various animal models of neurological diseases sets it apart from other similar compounds .
特性
CAS番号 |
373645-42-2 |
|---|---|
分子式 |
C6H7Na4O7P |
分子量 |
314.04 |
IUPAC名 |
tetrasodium;2-(phosphonatomethyl)pentanedioate |
InChI |
InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |
InChIキー |
LEBZXEZQTCDFBJ-UHFFFAOYSA-J |
SMILES |
C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PMPA sodium; PMPA sodium salt; PMPA Na; PMPA tetrasodium salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


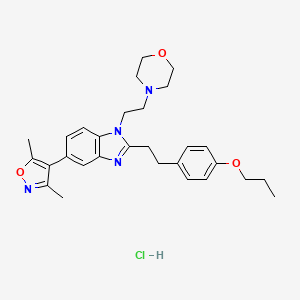
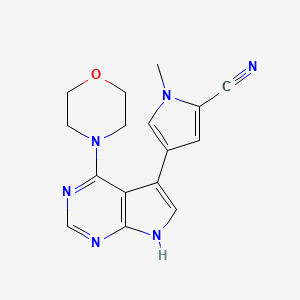
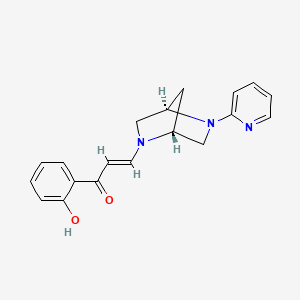
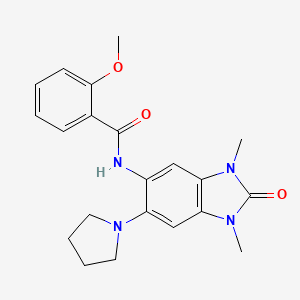
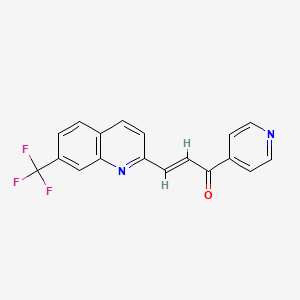
![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)
![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
